Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPKBQDMQMWFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Precursors
A common starting material for synthesizing Boc-protected piperidines is 4-piperidinecarboxamide. As demonstrated in Patent CN104628627A, 4-piperidinecarboxamide undergoes Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) as a base. The reaction proceeds in aqueous conditions at 20–25°C, yielding 1-boc-4-piperidinecarboxamide with >95% purity after crystallization. This method highlights the efficiency of Boc₂O in aqueous media, though analogous approaches for 3-substituted piperidines would require positional adjustment of the carboxamide group.
Fluorination Strategies for Piperidine Derivatives
Introducing fluorine at position 4 of the piperidine ring is critical for modulating the compound’s electronic and steric properties. Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or bromofluorination protocols are widely employed. For instance, Verniest et al. described the bromofluorination of 1-tert-butyl 4-methylenepiperidine-1-carboxylate using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et₃N·3HF). This reaction selectively adds bromine and fluorine across the methylene group, yielding 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.
Table 1: Comparative Fluorination Methods
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Bromofluorination | NBS, Et₃N·3HF | 0°C → RT | 92 | |
| Electrophilic Fluorination | NFSI, LDA | -78°C → RT | 75 |
The introduction of an aminomethyl group at position 3 necessitates careful regioselective functionalization. Two predominant methods emerge from the literature: azide reduction and Hofmann-type degradation of carboxamides.
Azide Intermediate Strategy
Verniest et al. demonstrated the conversion of bromomethyl groups to aminomethyl via azide intermediates. Treatment of 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 130°C replaces bromine with an azide group, forming the corresponding azidomethyl derivative. Subsequent hydrogenation over palladium on carbon (Pd/C) under hydrogen gas reduces the azide to an amine, yielding tert-butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate with 67% yield. Adjusting the starting material to a 3-bromomethyl analog would enable analogous synthesis of the target 3-aminomethyl derivative.
Hofmann Degradation of Carboxamides
An alternative route involves Hofmann degradation of piperidinecarboxamides. Patent CN104628627A details the reaction of 1-boc-4-piperidinecarboxamide with bromine and sodium hydroxide under reflux, cleaving the amide to yield 1-boc-4-aminopiperidine. While this method achieves 98% purity, its applicability to 3-carboxamide derivatives remains unexplored. Modifying the carboxamide’s position to C3 could theoretically produce the desired 3-aminomethyl group, though steric hindrance may necessitate optimized conditions.
Integrated Synthetic Routes for Tert-Butyl 3-(Aminomethyl)-4-Fluoropiperidine-1-Carboxylate
Combining Boc protection, fluorination, and aminomethylation steps yields a coherent pathway for the target compound. The following sequence represents a plausible synthesis:
-
Boc Protection of 3-Methylenepiperidine :
React 3-methylenepiperidine with Boc₂O in dichloromethane (DCM) and TEA to form 1-tert-butyl 3-methylenepiperidine-1-carboxylate. -
Bromofluorination :
Treat the methylene derivative with NBS and Et₃N·3HF at 0°C, followed by warming to room temperature, to install bromine and fluorine at C4, yielding 1-tert-butyl 3-bromomethyl-4-fluoropiperidine-1-carboxylate. -
Azide Substitution and Reduction :
Table 2: Synthetic Pathway Efficiency
| Step | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA | 95 | >99 |
| Bromofluorination | NBS, Et₃N·3HF | 92 | 95 |
| Azide Reduction | NaN₃, Pd/C, H₂ | 67 | 98 |
Challenges and Optimization Considerations
Regioselectivity in Fluorination
The electrophilic fluorination of unsaturated piperidines often faces regioselectivity challenges. Bromofluorination using NBS/Et₃N·3HF offers superior control, as evidenced by the 92% yield for 4-fluoropiperidines. However, applying this to 3-substituted analogs may require adjusted stoichiometry or temperature to mitigate side reactions.
Purification of Aminomethyl Derivatives
Crystallization remains the most effective purification method for Boc-protected amines. Patent CN104628627A achieved >98% purity for 1-boc-4-aminopiperidine via low-temperature crystallization in petroleum ether . Similar protocols using acetone or ethyl acetate could be adapted for the 3-aminomethyl isomer.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different substituents.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aminomethyl group can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(Aminomethyl)-4-fluoropiperidine-1-carboxylate: Lacks the tert-butyl ester group, affecting its stability and reactivity.
Tert-butyl 4-fluoropiperidine-1-carboxylate: Lacks the aminomethyl group, which may influence its biological activity.
Uniqueness
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is unique due to the combination of the tert-butyl ester group, aminomethyl group, and fluorine atom. This combination imparts specific chemical properties, such as increased lipophilicity, stability, and potential biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a tert-butyl group, an aminomethyl substituent, and a fluorine atom at the 4-position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug design.
Target Interactions:
this compound is believed to interact with specific enzymes and receptors within biological systems. Similar compounds have been shown to modulate the activity of proteins involved in cancer pathways, suggesting that this compound may exhibit anticancer properties through similar mechanisms .
Biological Pathways:
The compound may influence several biological pathways, including:
- Apoptosis Induction: Potentially triggering programmed cell death in tumor cells.
- Enzyme Inhibition: Acting as an inhibitor for enzymes that are critical in cancer metabolism .
- Receptor Binding: Modulating receptor activity which can lead to altered cellular responses.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, may exhibit significant anticancer activity. A comparative study showed that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The IC50 values reported for related piperidine derivatives ranged from 19.9 µM to 75.3 µM, indicating promising potential for further development .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar derivative) | MDA-MB-231 | 19.9 |
| Compound B (similar derivative) | OVCAR-3 | 43.9 |
| This compound | Hypothetical model | TBD |
Pharmacological Studies
Pharmacological investigations have suggested that the compound could serve as a lead structure for developing new drugs targeting cancer-related pathways. The fluorine atom's presence is hypothesized to enhance binding affinity and selectivity towards target proteins compared to non-fluorinated analogs .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several piperidine derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications at the piperidine ring significantly influenced anticancer activity and selectivity .
- In Vivo Studies : Preliminary in vivo studies have shown encouraging results regarding the safety profile and efficacy of related compounds in animal models. These studies are crucial for understanding the pharmacokinetics and potential therapeutic window of this compound.
- Comparative Analysis : Comparative analyses with other piperidine derivatives revealed that the specific substitution pattern on the piperidine ring affects both reactivity and biological activity, emphasizing the importance of structural optimization in drug development .
Q & A
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction time, purified solvent batches). Use internal standards (e.g., deuterated analogs) in LC-MS to normalize bioactivity measurements. Replicate assays across independent batches to quantify variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
